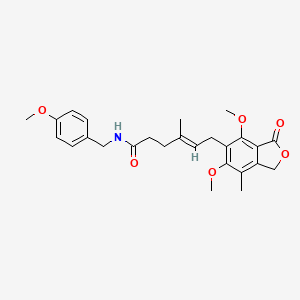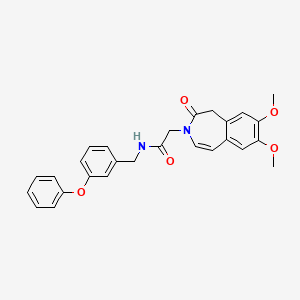![molecular formula C23H22N4O5S B15103048 diethyl [(E)-{[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]imino}methyl]propanedioate](/img/structure/B15103048.png)
diethyl [(E)-{[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]imino}methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate is a complex organic compound that features a thiazole ring, a pyridine moiety, and a propanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety and the phenyl group. The final step involves the formation of the propanedioate ester. Common reagents used in these reactions include thionyl chloride, pyridine, and diethyl malonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiazole and pyridine moieties are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-2-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate
- 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-4-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate
Uniqueness
1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate is unique due to its specific substitution pattern on the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C23H22N4O5S |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
diethyl 2-[(E)-[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]iminomethyl]propanedioate |
InChI |
InChI=1S/C23H22N4O5S/c1-3-31-21(29)17(22(30)32-4-2)14-25-23-27-18(15-9-6-5-7-10-15)19(33-23)20(28)26-16-11-8-12-24-13-16/h5-14,17H,3-4H2,1-2H3,(H,26,28)/b25-14+ |
Clé InChI |
BFULCAIGNWDGEB-AFUMVMLFSA-N |
SMILES isomérique |
CCOC(=O)C(/C=N/C1=NC(=C(S1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C=NC1=NC(=C(S1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15102967.png)
![3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B15102972.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B15102980.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102994.png)

![Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15103011.png)

![Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103018.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103020.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B15103030.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)


![5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine](/img/structure/B15103065.png)
